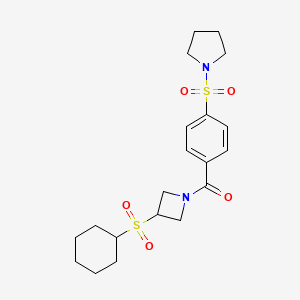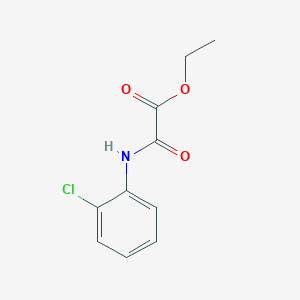
(3-(Ciclohexilsulfonil)azetidin-1-il)(4-(pirrolidin-1-ilsulfonil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic compound, characterized by its intricate structure comprising cyclohexylsulfonyl, azetidinyl, and pyrrolidinylsulfonyl groups attached to a central methanone unit
Aplicaciones Científicas De Investigación
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studies of its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications in treating diseases due to its pharmacological activities.
Industry: Applications in material science for the development of novel materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may involve:
Formation of the azetidine ring through cyclization reactions.
Introduction of the cyclohexylsulfonyl and pyrrolidin-1-ylsulfonyl groups through sulfonylation reactions.
Coupling these intermediates with a phenyl methanone derivative under controlled conditions.
Reaction conditions often include the use of catalysts, solvents, and precise temperature and pressure control to ensure high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone may involve advanced techniques such as:
Continuous flow synthesis for large-scale production.
Use of automated reaction systems to control the reaction parameters.
Implementation of purification processes like crystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often facilitated by oxidizing agents.
Reduction: Reduction of sulfonyl groups to corresponding sulfides using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common organic solvents like dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the reaction conditions and the nature of the reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may lead to sulfides or thiols.
Mecanismo De Acción
The mechanism by which (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of cellular signaling pathways, influencing biological processes such as inflammation or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone shares similarities with compounds like:
(3-(Cyclohexylsulfonyl)pyrrolidin-1-yl)(4-(azetidin-1-ylsulfonyl)phenyl)methanone.
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(morpholin-1-ylsulfonyl)phenyl)methanone.
Uniqueness
What makes (3-(Cyclohexylsulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone unique is its specific arrangement of functional groups that confer distinct biological and chemical properties, making it a versatile compound in various applications.
There you have it. What's your take on this compound's intriguing world?
Propiedades
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S2/c23-20(21-14-19(15-21)28(24,25)17-6-2-1-3-7-17)16-8-10-18(11-9-16)29(26,27)22-12-4-5-13-22/h8-11,17,19H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQNXKZTBMFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2493040.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493044.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)




![(2E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2493054.png)
![2-phenyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2493055.png)

![N-({1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
![N'-[(1E)-(4-ethylphenyl)methylidene]-6-iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2493060.png)
